3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde is an organic compound that features a biphenyl structure with a dioxolane ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a biphenyl derivative with a dioxolane precursor under acidic conditions to form the desired compound . The reaction conditions often include the use of a Lewis acid catalyst such as zinc chloride or boron trifluoride to facilitate the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the biphenyl rings.
Scientific Research Applications
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The dioxolane ring and aldehyde group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)
Uniqueness
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde is unique due to its combination of a biphenyl structure with a dioxolane ring and an aldehyde functional group
Properties
CAS No. |
893737-18-3 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-[3-(1,3-dioxolan-2-yl)phenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O3/c17-11-12-4-6-13(7-5-12)14-2-1-3-15(10-14)16-18-8-9-19-16/h1-7,10-11,16H,8-9H2 |
InChI Key |
DOUMAXMUAJUAJR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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